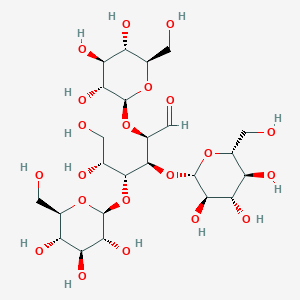
Dansylamidoethyl methanethiosulfonate
Übersicht
Beschreibung
Synthesis Analysis
- Methyl methanethiosulfonate, a related compound, is formed from dimethyl sulfoxide with hydrogen chloride, suggesting a potential pathway for synthesizing related methanethiosulfonate compounds (Tsuchiya, Iriyama, & Umezawa, 1964).
Molecular Structure Analysis
- The molecular structure of methyl methanethiosulfonate indicates a preference for a gauche conformation in the CSSC skeleton, which may provide insights into the structural tendencies of similar methanethiosulfonate compounds (Tuttolomondo et al., 2007).
Chemical Reactions and Properties
- Methyl methanethiosulfonate shows antibacterial and antifungal activities, suggesting that similar methanethiosulfonate derivatives could possess these properties as well (Tsuchiya, Iriyama, & Umezawa, 1964).
Physical Properties Analysis
- The physical properties of methanethiosulfonate compounds can be inferred from studies on methanethiolate adsorption on surfaces, indicating their potential surface activity and interaction characteristics (Maksymovych, Sorescu, & Yates, 2006).
Chemical Properties Analysis
- The reactivity of methanethiosulfonate compounds is highlighted by their ability to form disulfide bonds with albumin and thiolated particles, indicating their potential as linkers or probes in bioconjugation and imaging applications (Thonon, Jacques, & Desreux, 2007).
Wissenschaftliche Forschungsanwendungen
Direct STAT3 Inhibitors : DAEMTS derivatives, particularly methanethiosulfonate derivatives, have been identified as potential scaffolds for the preparation of direct STAT3 inhibitors, with some showing moderate antiproliferative activity on HCT-116 cancer cells (Gabriele et al., 2014).
Redox-responsive Hydrogels : Thiol-reactive thiosulfonate group-containing copolymers can be easily conjugated with thiol-containing molecules. They are used to create redox-responsive hydrogels that have potential applications in the design of biomaterials and biosensors (Arslan et al., 2020).
Biomimetic Applications : DAEMTS, specifically the novel zinc(II)-fluorophore dansylamidoethyl-pendant cyclen, forms stable complexes with metals like zinc(II), cadmium(II), and copper(II) at physiological pH, suggesting potential in biomimetic applications (Koike et al., 1996).
Enzyme and Protein Research : MMTS, a related compound, is known for effectively trapping thiol-disulfide states in proteins and may also generate additional disulfide bonds in vitro, hinting at applications in the study of protein structures and functions (Karala & Ruddock, 2007).
Therapeutic Drug Design : Interaction studies of MMTS with DPPC bilayers suggest potential applications in the design of new therapeutic drugs, indicating the compound's relevance in drug discovery and delivery systems (Defonsi Lestard et al., 2012).
Reversible Enzyme Inhibition : MMTS can reversibly inhibit enzymes and protect redox-sensitive proteins without impacting their activity, offering innovative applications in research, pharmaceuticals, and biotechnology (Makarov et al., 2019).
Wirkmechanismus
Target of Action
Dansylamidoethyl methanethiosulfonate (MTS-Dansyl) is primarily used to target proteins, specifically the sulfhydryl groups present in cysteine side chains . The compound’s primary role is to facilitate the detection and study of these protein cysteine groups in vivo and in vitro .
Mode of Action
MTS-Dansyl operates as a dansylation reagent, which means it is used to dansylate proteins . Dansylation is a process where the compound couples to sulfhydryls present in cysteine side chains of proteins . This coupling results in changes to the protein structure, allowing for easier detection and study .
Result of Action
The primary result of MTS-Dansyl’s action is the dansylation of protein cysteine groups . This modification facilitates the detection and study of these proteins in vivo and in vitro . The exact molecular and cellular effects would depend on the specific proteins being targeted and their roles within the cell.
Action Environment
The action of MTS-Dansyl can be influenced by various environmental factors. For instance, the compound’s fluorescence properties, which aid in protein detection, can be affected by changes in the environment . Additionally, factors such as temperature and pH could potentially influence the efficiency of the dansylation process.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(dimethylamino)-N-(2-methylsulfonylsulfanylethyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S3/c1-17(2)14-8-4-7-13-12(14)6-5-9-15(13)24(20,21)16-10-11-22-23(3,18)19/h4-9,16H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKELPZYUWUFQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391288 | |
| Record name | Dansylamidoethyl methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dansylamidoethyl methanethiosulfonate | |
CAS RN |
355115-41-2 | |
| Record name | S-[2-[[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]amino]ethyl] methanesulfonothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355115-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dansylamidoethyl methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)




![Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-](/img/structure/B43499.png)




